molecular formula C26H22FN3O2 B2446734 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-31-7

3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2446734
CAS RN: 872198-31-7
M. Wt: 427.479
InChI Key: FKXWUHTUISIGTA-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that likely belongs to the class of compounds known as quinolines or pyrazolines. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . Pyrazolines are five-membered rings containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazolo[4,3-c]quinoline core structure, with ethoxy, fluorobenzyl, and methoxy substituents at the 3, 5, and 8 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the ethoxy and methoxy groups might be susceptible to reactions with strong acids or bases, while the fluorobenzyl group might undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the ethoxy, fluorobenzyl, and methoxy groups would likely influence the compound’s polarity, solubility, and reactivity .

Future Directions

The study of quinoline and pyrazoline derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Future research on “3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline” and similar compounds could reveal interesting properties and applications.

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-19-10-8-17(9-11-19)25-22-16-30(15-18-6-4-5-7-23(18)27)24-13-12-20(31-2)14-21(24)26(22)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXWUHTUISIGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline

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